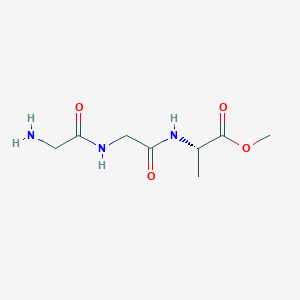
Cis-2-hydroxycycloheptane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-2-hydroxycycloheptane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes It is characterized by a seven-membered ring with a hydroxyl group and a nitrile group attached to adjacent carbon atoms in a cis configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-hydroxycycloheptane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile. The hydroxyl group can be introduced through subsequent hydrolysis or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Cis-2-hydroxycycloheptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.
Reduction: Formation of cycloheptane-1-amine.
Substitution: Formation of various substituted cycloheptane derivatives.
科学研究应用
Cis-2-hydroxycycloheptane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cis-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-hydroxycycloheptane-1-carbonitrile
- 2-oxocyclopentane-1-carbonitrile
Comparison
Cis-2-hydroxycycloheptane-1-carbonitrile is unique due to its specific cis configuration and the presence of both hydroxyl and nitrile groups on a seven-membered ring. This structural arrangement can result in distinct chemical and biological properties compared to similar compounds with different ring sizes or functional group positions.
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
(1S,2S)-2-hydroxycycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8-/m0/s1 |
InChI 键 |
UUKOIADLIKOKAF-YUMQZZPRSA-N |
手性 SMILES |
C1CC[C@H]([C@H](CC1)O)C#N |
规范 SMILES |
C1CCC(C(CC1)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)


![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
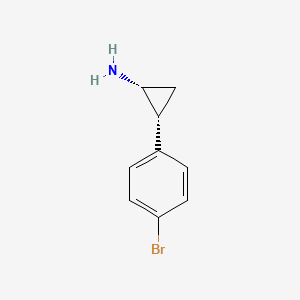
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
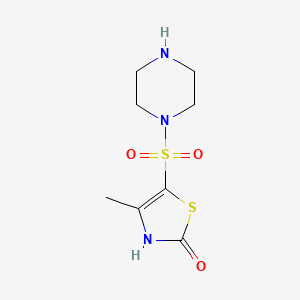
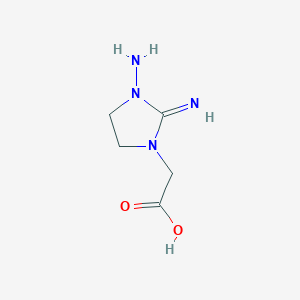
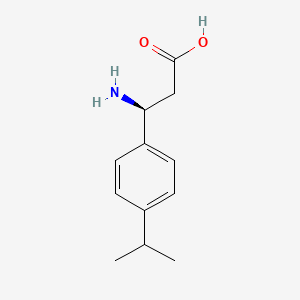
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
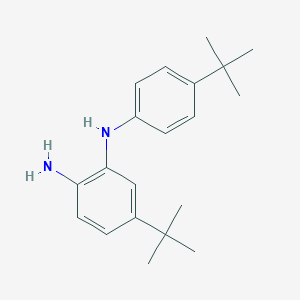
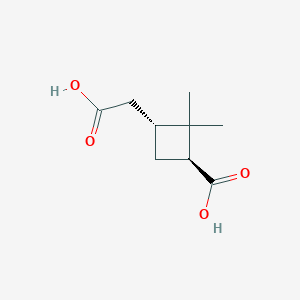
![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
